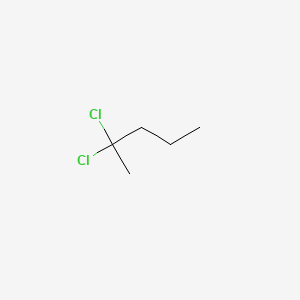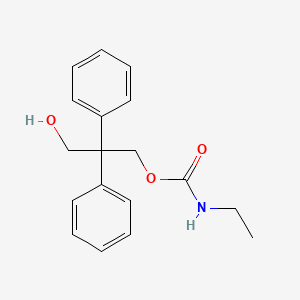![molecular formula C17H13NO2 B14692923 1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline CAS No. 24983-03-7](/img/structure/B14692923.png)
1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline typically involves multi-step organic reactions. One common method includes the use of dipolar cycloaddition reactions, where isoquinoline, dialkyl acetylenedicarboxylates, and 3-acetyl coumarins are reacted under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may scale up these reactions using continuous flow reactors to enhance efficiency and consistency .
Chemical Reactions Analysis
1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions towards the desired products. Major products formed from these reactions include various functionalized derivatives that can be further explored for their chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline exerts its effects often involves interaction with DNA through intercalation, leading to disruption of DNA replication and transcription processes . This interaction can trigger apoptosis in cancer cells, making it a promising compound for anticancer therapies. The molecular targets and pathways involved include the activation of caspase-3 and other apoptotic pathways .
Comparison with Similar Compounds
Similar compounds to 1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline include other fused heterocyclic systems such as:
Chromeno[3′,4′3,4]pyrido[2,1-a]isoquinolines: These compounds share a similar fused ring structure and have been studied for their biological activities.
5-Pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline: Known for its antitumor activity and DNA interaction properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties that influence its reactivity and biological interactions .
Properties
CAS No. |
24983-03-7 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5,7-dioxa-13-azapentacyclo[11.7.0.01,17.02,10.04,8]icosa-2,4(8),9,11,14,17,19-heptaene |
InChI |
InChI=1S/C17H13NO2/c1-3-13-4-2-7-18-8-5-12-9-15-16(20-11-19-15)10-14(12)17(13,18)6-1/h1-3,5-10H,4,11H2 |
InChI Key |
KYOWHDLGWHFKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C=CC3=CC4=C(C=C3C25C1=CC=C5)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



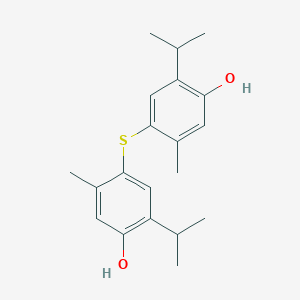
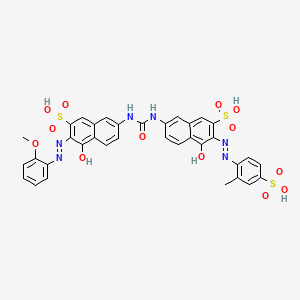
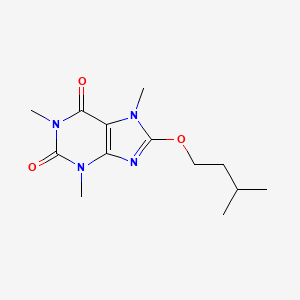
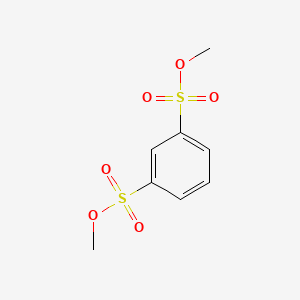
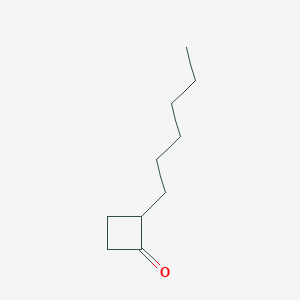
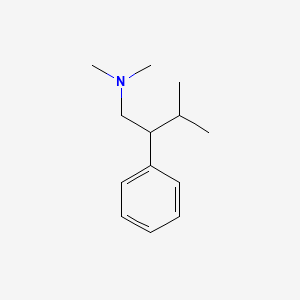
phosphanium bromide](/img/structure/B14692895.png)
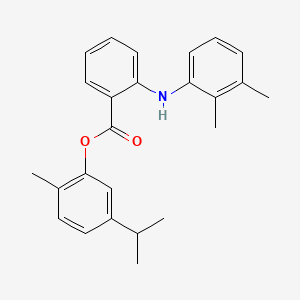
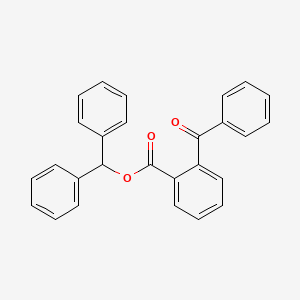
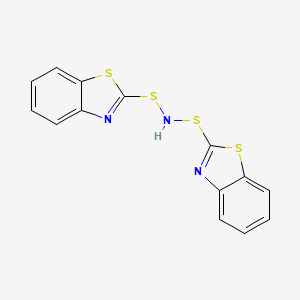
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
